1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine
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Overview
Description
1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Benzyloxy-Ethyl Group: This step involves the alkylation of the pyrazole ring with 2-benzyloxy-ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrogens in the pyrazole ring can participate in reduction reactions to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Benzaldehyde or benzoic acid derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways by acting as an inhibitor or activator, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Benzyl Chloroformate: Used for amine protection in organic synthesis.
2-Benzyloxy-1-methylpyridinium Triflate: A reagent for the synthesis of benzyl ethers and esters.
Uniqueness: 1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-methyl-1-(2-phenylmethoxyethyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-11-13(14)9-16(15-11)7-8-17-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10,14H2,1H3 |
InChI Key |
OKSIOUFWXWSPES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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